5-Bromo-6-morpholinonicotinic acid
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Overview
Description
5-Bromo-6-morpholinonicotinic acid is a chemical compound with the molecular formula C10H11BrN2O3 and a molecular weight of 287.113 . It is also known as 5-bromo-6-morpholin-4-ylpyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds like this compound often involve processes such as protodeboronation and nitrodebromination .Scientific Research Applications
Electrocatalytic Synthesis
A study demonstrated the electrosynthesis of 6-aminonicotinic acid via electrochemical reduction of 2-amino-5-bromopyridine, highlighting the potential of using 5-bromo derivatives in the synthesis of valuable organic compounds under mild conditions. The process showcased good yields of 6-aminonicotinic acid, indicating its efficiency and applicability in organic synthesis (Gennaro et al., 2004).
Synthesis of Derivatives
Another research focused on the synthesis of 2-Chloronicotinic Acid Derivatives, an area relevant to medical antibiotics, anti-cardiovascular drugs, and agrochemicals. Although not directly mentioning 5-Bromo-6-morpholinonicotinic acid, this research highlights the broader context of nicotinic acid derivatives' synthesis, demonstrating the importance of such compounds in pharmaceutical and agrochemical industries (Zhao et al., 2017).
Biological Activity
Research into 2,5-Disubstituted 1,3,4-oxadiazole compounds, including derivatives with morpholino groups, explored their antimicrobial and hemolytic activities. Such studies are vital for developing new drugs and understanding the biological implications of these synthetic compounds (Gul et al., 2017).
Antioxidant Activity
The antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides was studied, highlighting the potential health benefits and pharmaceutical applications of bromophenols. While this study does not directly involve this compound, it underscores the interest in brominated compounds for their antioxidant properties, which could extend to research on similar compounds (Li et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-6-morpholin-4-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWXVYHWVBXED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670263 |
Source
|
Record name | 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216637-77-2 |
Source
|
Record name | 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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